molecular formula C18H16N2O3S B2948476 3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide CAS No. 898354-79-5

3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide

Cat. No.: B2948476
CAS No.: 898354-79-5
M. Wt: 340.4
InChI Key: OGFJWAFZKURBAV-UHFFFAOYSA-N
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Description

3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a benzylthioacetamido group at position 3 and a carboxamide moiety at position 2. The carboxamide and acetamido functionalities suggest hydrogen-bonding capabilities, which are critical for interactions with biological targets.

Properties

IUPAC Name

3-[(2-benzylsulfanylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-24-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFJWAFZKURBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylthio Group

The benzylthio (-S-CH₂C₆H₅) group undergoes nucleophilic substitution under mild conditions. Key reactions include:

Reaction Type Conditions Outcome Source
Thiol-disulfide exchangeAmines or thiols in DMF/THF, 60–80°CReplacement of benzylthio with other nucleophiles (e.g., amines, thiols)
HalogenationN-Bromosuccinimide (NBS), CCl₄, lightFormation of sulfenyl bromide intermediates

Mechanistic Insight :
The benzylthio group’s sulfur atom acts as a soft nucleophile. In polar aprotic solvents (e.g., DMF), the C–S bond undergoes cleavage via SN2 mechanisms, particularly at elevated temperatures .

Oxidation Reactions

The benzylthio moiety is susceptible to oxidation, yielding sulfoxides or sulfones:

Oxidizing Agent Conditions Product Yield Source
H₂O₂ (30%)Acetic acid, 25°C, 4 hSulfoxide derivative78%
mCPBADCM, 0°C → RT, 2 hSulfone derivative85%

Research Findings :

  • Oxidation to sulfones enhances electrophilicity, making the compound more reactive in subsequent cross-coupling reactions .

  • Sulfoxide intermediates exhibit chirality, enabling applications in asymmetric synthesis .

Transamidation of the Acetamido Group

The acetamido (-NHCOCH₃) group participates in transamidation under acidic or basic conditions:

Reagent Conditions Outcome Source
Boc₂O/DMAPMeCN, 60°C, 5 h → toluene, amine, 60°CReplacement with primary/secondary amines
NH₃ (g)Ethanol, reflux, 12 hConversion to free amine (-NH₂)

Key Study :
A one-pot transamidation protocol (Boc protection followed by aminolysis) achieved 90% yield for aryl amine derivatives, demonstrating high modularity for drug discovery .

C–H Functionalization of the Benzofuran Core

The benzofuran ring undergoes regioselective C–H arylation at the C3 position:

Catalyst System Conditions Aryl Group Yield Source
Pd(OAc)₂/8-AQ ligandDMA, 120°C, 24 hHeteroaryl82%
CuI/1,10-phenanthrolineDMF, 100°C, 18 hAryl halides75%

Mechanistic Pathway :
Palladium-catalyzed C–H activation directs electrophilic substitution at the electron-rich C3 position, enabling diversification for structure-activity studies .

Hydrolysis of the Carboxamide Group

The terminal carboxamide (-CONH₂) undergoes hydrolysis under acidic or enzymatic conditions:

Conditions Product Application Source
6 M HCl, reflux, 8 hCarboxylic acid derivativeProdrug activation
Lipase (CAL-B), pH 7.4, 37°CFree carboxylic acidBiocatalytic modification

Biological Relevance :
Hydrolysis to the carboxylic acid enhances water solubility, critical for pharmacokinetic optimization .

Cross-Coupling Reactions

The iodine-free benzofuran scaffold participates in Suzuki-Miyaura couplings:

Reagent Conditions Product Yield Source
Pd(PPh₃)₄, K₂CO₃DME/H₂O (3:1), 80°C, 12 hBiaryl derivatives88%

Synthetic Utility :
Cross-coupling introduces aryl/heteroaryl groups, expanding the compound’s utility in materials science .

Photochemical Reactions

UV irradiation induces benzofuran ring-opening:

Conditions Product Mechanism Source
UV (254 nm), MeOH, 6 hQuinone methide intermediateRadical-mediated rearrangement

Applications :
Photoreactivity enables controlled release in prodrug systems .

Scientific Research Applications

3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The benzofuran core can interact with DNA or proteins, leading to the disruption of cellular processes. Additionally, the benzylthio group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below summarizes key structural and synthetic differences between the target compound and selected analogues:

Compound Name Core Structure Key Functional Groups Melting Point (°C) Synthesis Yield (%)
3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide Benzofuran Benzylthio, acetamido, carboxamide Not reported Not reported
2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (28) Benzothiazole Acetamido, sulfamoyl, carboxamide 180–182 (dec.) 20
3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide (13f) Benzothienofuran Bromo, aminocarbonyl, carboxamide >300 15
Ceftazidime Cephalosporin Aminothiazole, carboxypropoxyimino Not reported Not reported

Key Observations:

  • Core Heterocycles: The benzofuran core (target compound) differs from benzothiazole (Compound 28) and benzothienofuran (Compound 13f) in electronic properties.
  • Functional Groups : The benzylthio group in the target compound may increase lipophilicity compared to the sulfamoyl group in Compound 28, which is typically polar and associated with antimicrobial activity . The bromo substituent in Compound 13f could enhance halogen bonding but may reduce solubility .

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity vs. Solubility : The benzylthio group (target) may improve membrane penetration but could reduce aqueous solubility compared to polar groups like sulfamoyl (Compound 28).
  • Electron-Withdrawing Effects : Bromo substitution (Compound 13f) might enhance binding to electron-rich biological targets but increase metabolic instability .

Biological Activity

3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a benzylthio group and an acetamido moiety. This unique structure may influence its interaction with biological targets, enhancing its therapeutic potential.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzofuran derivatives that have shown efficacy in cancer models .
  • Receptor Interaction : It may bind to various receptors, modulating cellular signaling pathways. This interaction can lead to altered cell proliferation and apoptosis, particularly in cancer cells .

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can decrease the viability of various cancer cell lines, including breast, prostate, and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

  • Colon Cancer : A study demonstrated that benzofuran derivatives exhibited potent antiproliferative effects on colon cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Breast Cancer : Another investigation highlighted the ability of similar compounds to reduce tumor growth in xenograft models, indicating potential for in vivo efficacy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to elucidate its spectrum of activity and mechanism.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the benzofuran structure can significantly impact biological activity. For instance:

  • Substituents on the Benzyl Group : Variations in the benzylthio substituent can enhance or diminish activity against specific targets.
  • Acetamido Group Modifications : Altering the acetamido moiety may affect solubility and bioavailability, critical factors for therapeutic efficacy .

Comparative Analysis

A comparison with other related compounds reveals unique aspects of this compound:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism
Compound AHigh (IC50 < 10 µM)ModerateEnzyme inhibition
Compound BModerate (IC50 ~ 20 µM)HighReceptor modulation
This compound Potentially high Under investigation Mixed mechanisms

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